molecular formula C11H15NOS B14598652 2-[(E)-butylsulfanyliminomethyl]phenol

2-[(E)-butylsulfanyliminomethyl]phenol

Cat. No.: B14598652
M. Wt: 209.31 g/mol
InChI Key: FNLKRLHEIFJYDN-FMIVXFBMSA-N
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Description

2-[(E)-butylsulfanyliminomethyl]phenol is a Schiff base ligand of significant interest in advanced chemical research. This compound features an imine group (-C=N-), formed by the condensation of a primary amine with an aldehyde, alongside phenolic oxygen and sulfur ether donor atoms, making it a versatile chelating agent for coordination chemistry . Schiff bases are pivotal in the development of novel catalysts for organic transformations, such as the Suzuki-Miyaura cross-coupling reaction, which is fundamental for forming carbon-carbon bonds in pharmaceutical and materials science research . The presence of the sulfur group in its structure may also be explored for its antioxidant potential, as related imine derivatives have been shown to exhibit radical scavenging and ferric reducing power in experimental models . Furthermore, such ligands and their metal complexes are valuable tools for studying interactions with biological macromolecules through computational methods like molecular docking and dynamics simulations . Researchers utilize this compound strictly for in vitro and in silico investigations to elucidate reaction mechanisms, electronic properties via Density Functional Theory (DFT) calculations, and to synthesize metal-organic complexes with unique catalytic or photophysical properties. This product is intended for research purposes only in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

2-[(E)-butylsulfanyliminomethyl]phenol

InChI

InChI=1S/C11H15NOS/c1-2-3-8-14-12-9-10-6-4-5-7-11(10)13/h4-7,9,13H,2-3,8H2,1H3/b12-9+

InChI Key

FNLKRLHEIFJYDN-FMIVXFBMSA-N

Isomeric SMILES

CCCCS/N=C/C1=CC=CC=C1O

Canonical SMILES

CCCCSN=CC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-butylsulfanyliminomethyl]phenol can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with butylamine and sulfur. The reaction typically proceeds under mild conditions, with the formation of the imine linkage facilitated by the presence of an acid catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-butylsulfanyliminomethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions or concentrated sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenol derivatives depending on the electrophile used.

Scientific Research Applications

2-[(E)-butylsulfanyliminomethyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-butylsulfanyliminomethyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imine and sulfanyl groups can interact with enzymes and other proteins. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or antioxidant activity by scavenging free radicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs primarily in its substituents:

  • 2-[(E)-Butylsulfanyliminomethyl]phenol: Features a butylsulfanyl group (‑S-C₄H₉) attached to the imine nitrogen.
  • Compound I: Contains a hydroxyethylaminoethyl group (‑NH-CH₂-CH₂-O-CH₂-CH₂-OH) instead .

The butylsulfanyl group introduces increased hydrophobicity compared to the polar hydroxyethylaminoethyl group in Compound I. This difference may influence solubility, crystallinity, and metal-binding selectivity.

Hydrogen Bonding and Crystal Packing

Compound I exhibits intramolecular O–H⋯N hydrogen bonds and intermolecular N–H⋯O and C–H⋯O interactions, forming 2D hydrogen-bonded layers parallel to the ab-plane .

Coordination Chemistry

Compound I acts as a tridentate or tetradentate ligand for transition metals (e.g., V, Cu, Cd), leveraging its phenolic oxygen, imine nitrogen, and amino groups .

Data Tables

Table 1: Structural and Crystallographic Comparison

Property (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol (Compound I) Hypothetical Data for this compound
Molecular Formula C₁₁H₁₆N₂O₂ C₁₁H₁₅NOS
Molecular Weight 208.26 g/mol 209.30 g/mol
Crystal System Orthorhombic Not reported
Space Group P2₁2₁2₁
Hydrogen Bonding O–H⋯N (intramolecular), N–H⋯O, C–H⋯O (intermolecular) Likely weaker due to non-polar substituent
Coordination Sites N, O (phenolic), O (hydroxyethyl) N, O (phenolic), S (butylsulfanyl)

Table 2: Refinement Parameters for Compound I

Parameter Value
Radiation Source MoKα (λ = 0.71073 Å)
R Factor (R₁) 0.052
wR Factor (wR₂) 0.115
Data-to-Parameter Ratio 9.3
Software SHELXS97, SHELXL97

Research Findings and Implications

Hydrogen Bonding vs. Hydrophobicity: The polar hydroxyethylaminoethyl group in Compound I promotes robust hydrogen-bonded networks, whereas the butylsulfanyl group may prioritize van der Waals interactions, affecting solubility and crystallinity .

Metal Coordination : Sulfur-containing ligands often exhibit distinct redox activity and metal specificity (e.g., soft vs. hard acids). The target compound’s sulfur atom could enhance binding to metals like Cu(II) or Fe(III) compared to Compound I’s oxygen-dominated coordination .

Applications :

  • Compound I is explored for supramolecular assemblies and metal-organic frameworks (MOFs) .
  • The target compound’s sulfur moiety may find use in catalysis (e.g., thiol-mediated reactions) or as a precursor for sulfur-doped materials.

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